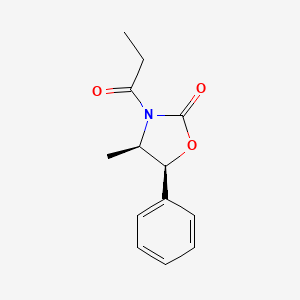

(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

説明

Five-Membered Ring Conformation and Geometry

The crystallographic analysis of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone reveals distinctive conformational characteristics within the oxazolidinone core structure. The five-membered heterocyclic ring adopts a twist conformation, a pattern consistently observed across related oxazolidinone derivatives. In this conformational arrangement, atoms O1, O2, N1, and C3 lie approximately within a planar configuration, while the carbon atoms C1 and C2 are displaced from this plane by approximately 0.248 Å above and 0.262 Å below, respectively. This twisted geometry represents the energetically favorable conformation that minimizes steric interactions while maintaining optimal orbital overlap within the ring system.

The bond lengths and angles within the oxazolidinone core demonstrate remarkable consistency with theoretical predictions and related crystallographic studies. The carbon-nitrogen bond distances typically range between 1.45-1.47 Å, while the carbon-oxygen bonds exhibit values consistent with single bond character at approximately 1.43-1.45 Å. The endocyclic bond angles deviate slightly from ideal tetrahedral geometry due to ring strain, with the O-C-N angle measuring approximately 108-110°. These geometric parameters reflect the inherent ring strain present in five-membered heterocycles while demonstrating the structural stability of the oxazolidinone framework.

Stereochemical Configuration Analysis

The absolute configuration of the (4R,5S) stereoisomer has been unambiguously determined through single-crystal X-ray diffraction studies, confirming the spatial arrangement of substituents around the chiral centers. The R configuration at position 4 indicates that the methyl substituent adopts a specific orientation relative to the oxazolidinone ring plane, while the S configuration at position 5 establishes the phenyl group's spatial position. This stereochemical arrangement creates a defined chiral environment that is crucial for the compound's function as an asymmetric auxiliary.

Comparative crystallographic data between the (4R,5S) and (4S,5R) stereoisomers reveal significant differences in their solid-state packing arrangements and intermolecular interactions. The (4R,5S) configuration exhibits distinct hydrogen bonding patterns and van der Waals contacts that stabilize the crystal lattice structure. These structural differences manifest in varying physical properties, including melting points and crystal habit, demonstrating the profound impact of stereochemical configuration on solid-state behavior.

特性

IUPAC Name |

(4R,5S)-4-methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRFZBKROHCLIL-BXKDBHETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H]([C@@H](OC1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357428 | |

| Record name | (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77877-20-4 | |

| Record name | (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77877-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone typically involves the reaction of a chiral amino alcohol with a suitable acylating agent. One common method is the cyclization of N-acylated amino alcohols under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

化学反応の分析

Types of Reactions

(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce alcohols or amines.

科学的研究の応用

Synthesis of Chiral Compounds

One of the primary applications of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone is in the synthesis of chiral sulfoxides and sulfinate esters. The compound serves as a chiral auxiliary in reactions involving nucleophiles such as Grignard reagents and enolates. This application is crucial for producing enantiomerically enriched compounds that are often required in drug development .

Case Study: Synthesis of Sulfoxides

A study demonstrated the use of this compound as a reagent for the synthesis of chiral sulfoxides. The reaction involved treating the oxazolidinone with a nucleophile, leading to high yields of the desired sulfoxide derivatives, showcasing its utility in asymmetric synthesis .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in various pharmacological activities, including anti-inflammatory and anti-cancer effects.

Case Study: Anti-Cancer Activity

Research published in a peer-reviewed journal highlighted that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines. The study involved synthesizing multiple derivatives and assessing their biological activity, indicating the compound's potential as a lead structure for developing new anti-cancer agents .

Use in Material Science

Beyond its pharmaceutical applications, this compound has been utilized in material science for creating functional polymers. Its ability to act as a chiral monomer allows for the design of materials with specific optical properties.

Case Study: Chiral Polymers

A research article discussed the incorporation of this oxazolidinone into polymer matrices to produce chiral polymers. These materials demonstrated enhanced optical activity and could be applied in sensors and optical devices .

Analytical Applications

In analytical chemistry, this compound is used as a standard for chromatographic techniques to analyze enantiomeric purity.

Case Study: HPLC Analysis

A study utilized high-performance liquid chromatography (HPLC) to separate enantiomers of various compounds using this compound as a chiral stationary phase. This method provided reliable results for determining the enantiomeric excess in pharmaceutical formulations .

作用機序

The mechanism of action of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: Lacks the propionyl group, which may affect its reactivity and applications.

(4R,5S)-4-Methyl-3-propionyl-2-oxazolidinone:

生物活性

(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone, a compound belonging to the oxazolidinone class, has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-biofilm applications. This article explores its biological activity, synthesizing findings from various studies.

The molecular formula of this compound is with a molecular weight of 233.26 g/mol. It is characterized by a white to light yellow crystalline powder with a melting point of approximately 121-123 °C and a boiling point estimated at 309.12 °C .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them significantly more resistant to antibiotics. The oxazolidinone structure is crucial for its bioactivity, as modifications can lead to variations in efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). In studies, compounds related to oxazolidinones showed dose-dependent inhibition of biofilm formation with IC50 values as low as 0.78 μM .

Biofilm Inhibition

A key study demonstrated that oxazolidinones could inhibit up to 89% of biofilm formation in MRSA at specific concentrations. The compound's ability to disperse pre-formed biofilms was also highlighted, with IC50 values indicating effective dispersion at concentrations around 4.7 μM .

Table 1: Biofilm Inhibition and Dispersion Efficacy

| Compound | % Biofilm Inhibition | IC50 (μM) | % Dispersion at 40 μM |

|---|---|---|---|

| This compound | Up to 89% | 0.78 | 87% |

| Related Compound 2 | 59% | 4.7 | 87% |

| Related Compound 5 | 57% | Not specified | 69% |

Case Studies

- Study on MRSA : A series of experiments were conducted using various oxazolidinones against MRSA strains. The results indicated that while some compounds displayed strong biofilm inhibition, others had reduced efficacy against specific strains, emphasizing the need for further structural optimization .

- Toxicity Evaluation : The hemolytic activity of these compounds was assessed, revealing minimal lysis of red blood cells (<1%) at high concentrations (100 μM), indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions and confirm stereochemistry via coupling constants (e.g., vicinal coupling in oxazolidinone rings) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar oxazolidinones (e.g., (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone with mp 106–109°C) .

- Polarimetry : Measures optical rotation ([α]D) to verify enantiopurity, critical for chiral auxiliary applications .

How does the stereochemical configuration of this compound influence its efficacy as a chiral auxiliary in asymmetric aldol reactions?

Advanced

The (4R,5S) configuration induces steric and electronic effects that direct facial selectivity in aldol reactions. For example:

- Steric Shielding : The 4-methyl and 5-phenyl groups create a chiral environment, favoring approach of the enolate to the Si face of the carbonyl electrophile .

- Diastereoselectivity : In titanium-mediated aldol reactions, this configuration achieves >90% syn selectivity due to chelation control between the oxazolidinone carbonyl and Ti⁴⁺ .

- Comparative Data : Fluorous analogs (e.g., compound 269 ) show similar stereochemical outcomes, confirming the auxiliary’s robustness .

What mechanistic insights explain the role of this compound in directing diastereoselectivity during titanium-mediated conjugate additions?

Q. Advanced

- Chelation Control : The oxazolidinone carbonyl coordinates with TiCl₄, forming a rigid six-membered transition state. This preorganizes the enolate for anti addition to α,β-unsaturated esters .

- Radical Additions : In conjugate radical additions (e.g., with enoates), the auxiliary’s configuration stabilizes radical intermediates via hyperconjugation, favoring trans-diaxial products (e.g., compound 291a , 85% yield) .

- Stereoelectronic Effects : The 3-propionyl group enhances electron withdrawal, polarizing the substrate for regioselective attack .

How should researchers address contradictions in reported yields when employing different hydrolysis protocols (e.g., LiOOH vs. alternative methods) for cleaving the auxiliary?

Q. Advanced

- LiOOH Hydrolysis : Yields 70–85% carboxylic acids (e.g., 229a ) under mild conditions (THF, 0°C to RT), minimizing epimerization .

- Alternative Methods : Strong acids (e.g., HCl/MeOH) may degrade acid-sensitive products. Compare TLC or HPLC data to identify side reactions (e.g., lactonization).

- Resolution Strategy : Optimize reaction time (≤2 h for LiOOH) and monitor pH to avoid over-hydrolysis. Cross-validate with ¹H NMR to confirm product integrity .

What factors contribute to the observed diastereoselectivity in aldol reactions mediated by this compound?

Q. Advanced

- Lewis Acid Choice : TiCl₄ vs. Sn(OTf)₂ alters transition-state geometry. Ti⁴⁺ favors syn aldols via cyclic Zimmerman-Traxler model, while Sn²⁺ may promote open-chain pathways .

- Solvent Effects : Non-polar solvents (toluene) enhance selectivity by stabilizing chelated intermediates.

- Substituent Effects : Bulkier R-groups on the oxazolidinone (e.g., perfluorooctyl in 269 ) increase steric discrimination, improving dr from 5:1 to >20:1 .

What are the advantages of using fluorous-tagged derivatives in purification workflows?

Q. Advanced

- Fluorous Phase Separation : Derivatives like 269 enable liquid-liquid extraction using FC-72/perfluorohexane, bypassing silica gel chromatography .

- Reusability : The auxiliary can be recovered (>95%) via fluorous solid-phase extraction (F-SPE), reducing waste .

- Yield Comparison : Traditional chromatography may lose 10–15% product, while fluorous methods retain >90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。